
Propionyl Oxazolidinone
Descripción general
Descripción
Propionyl Oxazolidinone, also known as PPO, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of oxazolidinone, which is a class of synthetic antibiotics. PPO has been studied extensively for its potential applications in various areas of research, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Propionyl Oxazolidinone, specifically as part of the oxazolidinone class of antibiotics, exhibits significant antibacterial properties. These synthetic drugs are notably active against a wide spectrum of Gram-positive bacteria. This includes strains resistant to other antibiotics like methicillin, vancomycin, and penicillin. The primary mode of action of oxazolidinones is the inhibition of protein synthesis. They achieve this by binding to the P site of the ribosomal 50S subunit, which is crucial in protein assembly (Bozdoğan & Appelbaum, 2004).
Resistance Mechanisms
The resistance mechanisms to oxazolidinones have been studied extensively. Resistance can arise from mutations in the 23S rDNA genes and specific ribosomal proteins. Additionally, the acquisition of resistance genes associated with mobile genetic elements, such as plasmids and transposons, contributes significantly to oxazolidinone resistance. Understanding these mechanisms is vital for developing new antibacterial agents and managing resistance (Brenciani et al., 2022).
Application in Tuberculosis Treatment
Oxazolidinones, including propionyl oxazolidinone derivatives, show promising results in treating tuberculosis (TB). These compounds have demonstrated efficacy against mycobacterial infections, especially drug-resistant strains. The potential of oxazolidinones in TB therapy, particularly in the context of rising drug resistance, makes them a valuable addition to the antimicrobial armamentarium (Jadhavar et al., 2015).
Role in Mitochondrial Protein Synthesis
Interestingly, oxazolidinones also interact with mitochondrial ribosomes in human cells. This interaction, while primarily a cause of certain clinical side effects, provides a unique perspective on the drug's mechanism of action and its potential impact on cellular processes beyond antibacterial effects (Nagiec et al., 2005).
Structural Modifications and Drug Development
Continuous research focuses on modifying the oxazolidinone structure to enhance its antibacterial potency and safety profile. Innovations in this area aim to develop oxazolidinones that are effective against drug-resistant strains and have fewer side effects. The structural activity relationships (SAR) of oxazolidinones are a critical area of research, contributing to the development of newer, more effective compounds (Zhao et al., 2021).
Propiedades
IUPAC Name |
3-propanoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-5(8)7-3-4-10-6(7)9/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUOGAYBSXZFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348932 | |
| Record name | Propionyl Oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60420-27-1 | |
| Record name | Propionyl Oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B3054356.png)
![Oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B3054357.png)
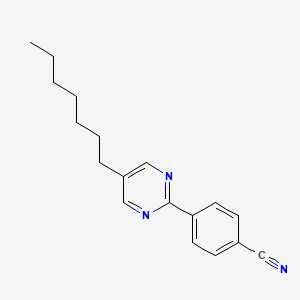

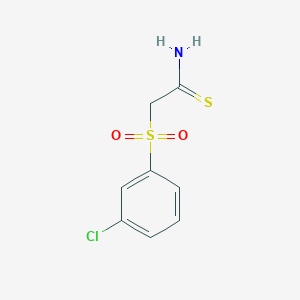
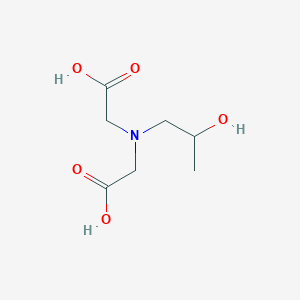

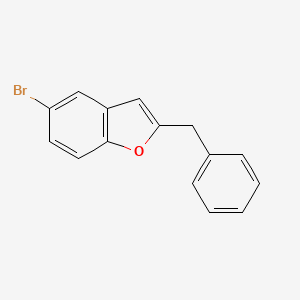
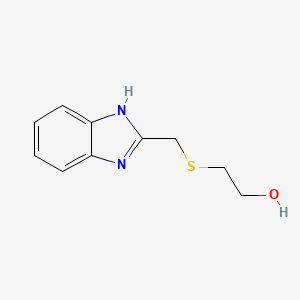
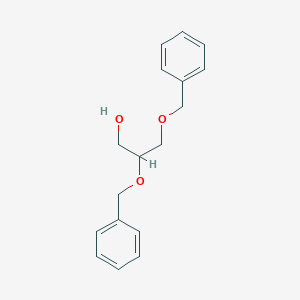
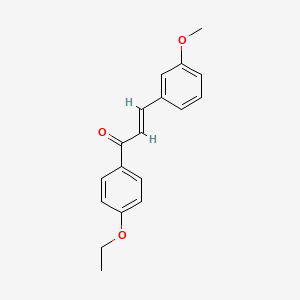

![Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione](/img/structure/B3054377.png)
